molecular formula C23H19ClF3N3O B2515206 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine CAS No. 1092345-91-9

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine

Cat. No.: B2515206
CAS No.: 1092345-91-9
M. Wt: 445.87
InChI Key: ULSXPADURVBAOI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl-substituted pyridine ring, and a benzoyl group attached to a piperazine moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine involves several key steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethyl-substituted pyridine rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[2-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N3O/c24-17-6-8-18(9-7-17)29-11-13-30(14-12-29)22(31)20-4-2-1-3-19(20)21-10-5-16(15-28-21)23(25,26)27/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSXPADURVBAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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